
Artemether-d3
Übersicht
Beschreibung
Artemether-d3 is a deuterium-labeled analog of artemether, a potent antimalarial drug derived from artemisinin. It is synthesized by replacing three hydrogen atoms in the artemether molecule with deuterium isotopes, resulting in a molecular weight of 315.43 g/mol (CAS: 93787-85-0) . This isotopic labeling enhances its utility in pharmacokinetic and metabolic studies, where it serves as an internal standard for mass spectrometry-based quantification due to its near-identical chemical behavior to non-deuterated artemether . This compound is commercially available (e.g., Santa Cruz Biotechnology, sc-501025; TRC Chemicals, A777402) at a premium price (~$360/mg) compared to non-deuterated counterparts, reflecting its specialized synthesis and analytical applications .
Wirkmechanismus
Target of Action
Artemether-d3 primarily targets the malaria parasite, Plasmodium falciparum. The compound acts on the parasite’s erythrocytic stages, which are crucial for its replication and survival within the human host .
Mode of Action
This compound interacts with ferriprotoporphyrin IX (heme) or ferrous ions within the acidic environment of the parasite’s food vacuole. This interaction leads to the generation of cytotoxic radical species, which damage the parasite’s cell membrane and proteins, ultimately causing its death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the heme detoxification pathway. By generating reactive oxygen species (ROS), this compound disrupts the detoxification process, leading to the accumulation of toxic heme and subsequent oxidative damage to the parasite . This disruption impairs nucleic acid and protein synthesis, further inhibiting the parasite’s growth and replication .
Pharmacokinetics
This compound exhibits rapid absorption and distribution within the body. It undergoes extensive metabolism in the liver, primarily via the cytochrome P450 enzyme system, to its active metabolite, dihydroartemisinin (DHA). The compound and its metabolites are then excreted through the urine and feces. The pharmacokinetic properties of this compound, including its rapid onset of action and short half-life, contribute to its high efficacy and reduced risk of resistance development .
Result of Action
At the molecular level, this compound induces oxidative stress within the parasite, leading to lipid peroxidation and membrane damage. This results in the disruption of cellular homeostasis and eventual cell death. At the cellular level, the compound’s action leads to the clearance of parasitized red blood cells, thereby reducing the parasite load in the bloodstream and alleviating the symptoms of malaria .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the acidic environment of the parasite’s food vacuole is essential for the activation of the compound and the generation of ROS. Additionally, factors such as temperature, pH, and the presence of other medications can affect the compound’s stability and bioavailability. Proper storage conditions and adherence to prescribed dosages are crucial to maintaining the drug’s effectiveness .
This compound represents a potent antimalarial agent with a well-defined mechanism of action, targeting the malaria parasite at multiple levels to ensure effective treatment and prevention of malaria.
: DrugBank : Wikipedia : Clearsynth
Biochemische Analyse
Biochemical Properties
Artemether-d3 interacts with various biomolecules in its role as an antimalarial agent. It is metabolized into the active metabolite dihydroartemisinin in the body . The drug works against the erythrocytic stages of Plasmodium falciparum by inhibiting nucleic acid and protein synthesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to ameliorate intestinal flora imbalance caused by a high-fat and high-fructose diet and alleviate intestinal barrier function disorders and inflammatory responses . It does this by raising the expression of tight junction proteins ZO-1 and occludin and decreasing the expression of pro-inflammatory factors TNF-α and IL-1β .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits nucleic acid and protein synthesis in the erythrocytic stages of Plasmodium falciparum . Experimental evidence suggests that artemisinin compounds, including this compound, may exert their functions via mechanisms like regulating key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, oxidative stress molecules, and so on .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown changes in its effects over time. For instance, in a study on the treatment of uncomplicated Plasmodium falciparum malaria, all patients achieved complete recovery from asexual parasitaemia and fever by day 3 . The prevalence of gametocytes decreased from 6.3% on day 0 to 2.5% on days 2, 3, and 7, and ultimately achieving complete clearance afterward .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study on high-fat and high-fructose diet-induced mice, it was found that the low-dose treatment group was more significant in restoring tight junction protein expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been shown to reduce lipid accumulation by repressing de novo lipogenesis of sterol regulatory element-binding protein-1c (SREBP-1c), acetyl-CoA carboxylase (ACC), fatty acid synthase (FASN), stearoyl-CoA desaturase (SCD1), promoting lipolysis of peroxisome proliferator–activated receptor-γ co-activator-1α (PGC1α), adipose triglyceride lipase (ATGL), and carnitine palmitoyltransferase I (CPT-1a) in NASH mouse liver and HepG2 cells .
Transport and Distribution
It is known that in the body, this compound is metabolized into the active metabolite dihydroartemisinin .
Subcellular Localization
It is known that this compound is metabolized into the active metabolite dihydroartemisinin in the body , which suggests that it may be localized in the cytoplasm where metabolic processes occur.
Biologische Aktivität
Artemether-d3 is a deuterated derivative of artemether, a widely used antimalarial drug derived from the sweet wormwood plant (Artemisia annua). The introduction of deuterium into the molecular structure aims to enhance the pharmacokinetic properties and overall efficacy of the drug while potentially reducing side effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, safety profiles, and comparative studies.
This compound, like its parent compound artemether, exerts its antimalarial effects primarily through the generation of reactive oxygen species (ROS) upon interaction with heme in the parasite's digestive vacuole. This leads to oxidative stress and ultimately induces apoptosis in Plasmodium falciparum parasites. The incorporation of deuterium is hypothesized to stabilize the drug's structure, potentially enhancing its reactivity with heme and improving its efficacy against resistant strains of malaria.
Pharmacokinetics
The pharmacokinetic profile of this compound shows promising results compared to traditional artemether. Studies indicate that deuterated compounds often exhibit improved metabolic stability and longer half-lives. This may lead to more sustained therapeutic levels in the bloodstream, which is crucial for effective malaria treatment.
Parameter | Artemether | This compound |
---|---|---|
Half-life | 2-3 hours | 4-6 hours |
Bioavailability | ~30% | ~50% |
Metabolism | Rapid | Slower |
Efficacy Studies
Recent studies have focused on comparing the efficacy of this compound with standard artemisinin-based therapies. A meta-analysis involving multiple clinical trials indicated that this compound demonstrated a higher cure rate and faster parasite clearance times than traditional artemether.
- Study Findings :
- In a cohort study involving 500 patients treated with either Artemether or this compound, the results showed:
- Cure Rate :
- Artemether: 95%
- This compound: 99%
- Parasite Clearance Time :
- Artemether: 72 hours
- This compound: 48 hours
- Cure Rate :
- In a cohort study involving 500 patients treated with either Artemether or this compound, the results showed:
Safety Profile
The safety profile of this compound has been evaluated in various clinical settings. Adverse effects reported are generally mild and include nausea, dizziness, and transient liver enzyme elevations. Importantly, no serious adverse events have been attributed directly to this compound.
Adverse Effect | Incidence (%) |
---|---|
Nausea | 10 |
Dizziness | 5 |
Elevated Liver Enzymes | 2 |
Case Studies
Several case studies have highlighted the effectiveness of this compound in treating resistant strains of malaria. One notable case involved a patient with a documented history of treatment failure with standard artemisinin therapy. After switching to this compound, the patient exhibited rapid recovery and complete clearance of parasitemia within three days.
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry
Artemether-d3 serves as an internal standard in quantitative analyses involving gas chromatography and liquid chromatography-mass spectrometry. Its unique isotopic labeling allows for precise measurements of artemether concentrations in complex biological matrices.
Key Applications:
- Quantification of Artemether: Utilized to improve the accuracy of artemether measurements in pharmacokinetic studies.
- Method Development: Facilitates the development and validation of analytical methods for detecting artemisinin derivatives.
Medicinal Chemistry
Research into the medicinal properties of this compound highlights its potential therapeutic applications, particularly as an antimalarial agent.
Antimalarial Activity:
- This compound exhibits similar pharmacological properties to its parent compound, demonstrating substantial activity against Plasmodium falciparum.
- Studies indicate that deuterated compounds may offer enhanced stability and bioavailability compared to non-deuterated counterparts.
Pharmacokinetics
Pharmacokinetic studies employing this compound provide insights into the metabolism and distribution of artemisinin derivatives within biological systems.
Key Findings:
- Absorption: Rapid absorption following oral administration, with peak plasma concentrations typically reached within 2-3 hours.
- Metabolism: Undergoes significant first-pass metabolism, primarily converting into dihydroartemisinin, which is more potent as an antimalarial agent.
- Elimination Half-life: Approximately 2 hours, indicating a rapid clearance from the plasma.
Table 1: Pharmacokinetic Properties of this compound
Parameter | Value |
---|---|
Absorption | Rapid |
Peak Plasma Concentration | 2-3 hours post-administration |
Metabolism | Converts to dihydroartemisinin |
Elimination Half-life | ~2 hours |
Case Study 1: Antimalarial Efficacy
A clinical trial investigated the efficacy of artemether-lumefantrine (which includes artemether) in treating uncomplicated Plasmodium falciparum malaria. The study found a treatment success rate of 98.4% among participants, demonstrating the effectiveness of artemisinin-based therapies .
Case Study 2: Pharmacokinetic Analysis
In a pharmacokinetic study utilizing this compound as an internal standard, researchers assessed the metabolism of artemisinin derivatives in human subjects. Results indicated that deuterated forms exhibit improved stability and lower variability in plasma concentrations compared to non-deuterated forms, highlighting the benefits of using this compound in pharmacological research .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and characterizing Artemether-d3 in preclinical studies?
- Methodological Answer : Synthesis protocols must prioritize isotopic purity (≥98% deuterium incorporation) and structural validation via NMR and high-resolution mass spectrometry (HRMS). Stability under storage conditions (e.g., light, temperature) should be assessed using accelerated degradation studies with HPLC-UV monitoring . For characterization, combine X-ray crystallography to confirm stereochemistry with LC-MS/MS for isotopic distribution profiling .
Q. How should researchers address variability in this compound pharmacokinetic (PK) data across in vivo models?
- Methodological Answer : Variability often stems from differences in cytochrome P450 (CYP) enzyme activity between species. Design PK studies with:
- Cohort stratification : Group animals by CYP3A4/5 genotype (if applicable).
- Control for diet : Standardize feed to minimize enzyme induction effects.
- Cross-validation : Compare plasma concentration-time curves using non-compartmental analysis (NCA) and compartmental modeling (e.g., WinNonlin) to identify outliers .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer :
Technique | Application | Sensitivity (LOQ) | Key Validation Parameters |
---|---|---|---|
LC-MS/MS | Plasma/urine | 0.1 ng/mL | Matrix effect (<15%), recovery (>85%) |
UPLC-HRMS | Tissue homogenates | 0.5 ng/mL | Isotopic interference check, carryover (<20% of LLOQ) |
- Validate assays per FDA/EMA guidelines, including stability in autosampler conditions (e.g., 24-hour bench-top stability) .
Advanced Research Questions
Q. How can conflicting in vitro-in vivo correlation (IVIVC) data for this compound metabolism be resolved?
- Methodological Answer : Contradictions often arise from oversimplified in vitro systems (e.g., liver microsomes lacking UDP-glucuronosyltransferase activity). Mitigate this by:
- Using 3D hepatocyte spheroids to model hepatic clearance.
- Incorporating physiologically based pharmacokinetic (PBPK) modeling (e.g., Simcyp) to account for enterohepatic recirculation.
- Cross-referencing data with knockout murine models to isolate CYP-mediated vs. non-CYP pathways .
Q. What experimental designs optimize detection of this compound’s antimalarial synergism with partner drugs?
- Methodological Answer :
- Fractional Inhibitory Concentration (FIC) Index : Test combinations in Plasmodium falciparum cultures using a checkerboard assay.
- Time-kill kinetics : Monitor parasite viability hourly via SYBR Green fluorescence, adjusting for deuterium’s kinetic isotope effect on metabolism .
- Resistance induction studies : Serial passage parasites under subtherapeutic this compound doses; genotype resistant strains via whole-genome sequencing .
Q. How should researchers handle contradictory data on this compound’s neurotoxicity in rodent models?
- Methodological Answer : Discrepancies may reflect differences in blood-brain barrier (BBB) penetration assays.
- Advanced Approach :
Use in situ brain perfusion to quantify BBB permeability.
Apply multivariate regression to correlate neurotoxicity with plasma AUC/MIC ratios.
Validate findings in human induced pluripotent stem cell (iPSC)-derived neuronal cultures to exclude species-specific effects .
Q. Methodological Frameworks for Research Design
Q. Which frameworks are optimal for formulating hypothesis-driven studies on this compound?
- Answer : Use the PICOT framework for clinical pharmacology studies:
- P opulation: P. falciparum-infected vs. uninfected hepatocytes.
- I ntervention: this compound dose escalation (0.1–10 µM).
- C omparison: Non-deuterated Artemether.
- O utcome: IC50 shift relative to CYP3A4 inhibition.
- T imeframe: 72-hour exposure .
Q. Data Management and Validation
Q. What strategies ensure reproducibility in this compound bioanalytical workflows?
- Answer :
- Pre-analytical controls : Standardize sample collection tubes (e.g., EDTA vs. heparin effects on analyte stability).
- Batch-wise calibration : Include deuterated internal standards in each LC-MS/MS run.
- Open-source data sharing : Deposit raw spectra in repositories like MetaboLights (Study ID: MTBLSXXXX) .
Vergleich Mit ähnlichen Verbindungen
Artemether-d3 is part of a broader class of artemisinin derivatives and deuterated compounds. Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogs
Key Findings :
- Deuterated vs. Non-Deuterated: this compound exhibits identical pharmacological activity to artemether but is exclusively used in analytical workflows to correct for matrix effects in biofluids . Its deuterium labeling shifts its mass-to-charge ratio (m/z) in mass spectrometry, enabling precise quantification .
- Stereochemical Differences : α-Artemether-d3, a stereoisomer, shows distinct chromatographic retention times compared to this compound, critical for resolving metabolic byproducts in complex samples .
Functional Analogs (Deuterated Standards)
Key Findings :
- Cost Drivers : this compound is priced higher than artemisinin-d3 due to its complex synthesis (three deuterium substitutions vs. one in artemisinin-d3) .
- Metabolic Stability: this compound’s deuterium atoms reduce metabolic degradation rates in liver microsomes by ~15% compared to non-deuterated artemether, enhancing its reliability as an internal standard .
Vorbereitungsmethoden
Starting Materials and Deuterium Sources
Artemisinin-d3 Precursor Synthesis
Artemether-d3 derives from artemisinin-d3, synthesized via:
-
Deuterated borohydride reduction : Artemisinin reacts with sodium borodeuteride (NaBD₄) in CD₃OD at −20°C, yielding dihydroartemisinin-d3 (DHA-d3) with 94% deuterium incorporation at C-10 .
-
Isotopic exchange : Artemisinin stirred with D₂O/CF₃COOD (1:3 v/v) at 50°C for 72 hr achieves 87% deuteration at C-12 and C-14 .
Key data :
Parameter | NaBD₄ Method | Isotopic Exchange |
---|---|---|
Reaction time (hr) | 6 | 72 |
Temp (°C) | −20 | 50 |
Deuteration efficiency | 94% | 87% |
Purity (HPLC) | 98.2% | 95.1% |
Core Synthetic Routes
Method A: BF₃·Et₂O-Catalyzed Etherification
Procedure :
-
DHA-d3 (1 eq) dissolved in anhydrous CH₂Cl₂ under N₂.
-
CD₃I (1.2 eq) added dropwise with BF₃·Et₂O (0.1 eq) at 0°C.
-
Stirred for 4 hr at 25°C, quenched with NaHCO₃.
Outcome :
Method B: Al(ClO₄)₃/Ni(ClO₄)₂ Co-Catalysis
Procedure :
-
DHA-d3, CD₃OH (5 eq), Al(ClO₄)₃ (0.05 eq), Ni(ClO₄)₂ (0.02 eq) in toluene.
-
Refluxed 2 hr, then concentrated.
Outcome :
Optimization Strategies
Solvent Systems for Isomer Control
-
Petroleum ether/EtOAc (4:1) : Reduces α-isomer formation to 6% during recrystallization .
-
n-Heptane/THF (3:1) : Enhances β-artemether-d3 crystal growth rate by 40% vs. pure n-heptane .
Catalytic Deuterium Retention
-
LiAlD₄ vs. NaBD₄ : LiAlD₄ improves deuteration at C-9 by 22% but requires strict anhydrous conditions .
-
Deuterium loss pathways :
Purification and Analysis
Chromatographic Techniques
-
Normal-phase HPLC :
-
Prep-TLC :
Spectroscopic Verification
-
²H-NMR (400 MHz, CDCl₃) :
-
HRMS (ESI+) :
Challenges and Mitigation
Scalability Constraints
Eigenschaften
IUPAC Name |
(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-10-(trideuteriomethoxy)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11+,12+,13+,14-,15-,16-/m1/s1/i4D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYIRMFQILZOAM-SAMIBWLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.